molecular formula C19H15FN2O2S B15108221 N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide

Cat. No.: B15108221
M. Wt: 354.4 g/mol
InChI Key: IBCMMGAEVGKTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a fluorophenyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated aromatic compounds.

Scientific Research Applications

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N’-(2-oxo-2-phenylethyl)thiophene-2-carboxamide
  • N-(2-chlorophenyl)-N’-(2-oxo-2-phenylethyl)thiophene-2-carboxamide
  • N-(2-bromophenyl)-N’-(2-oxo-2-phenylethyl)thiophene-2-carboxamide

Uniqueness

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15FN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24)

InChI Key

IBCMMGAEVGKTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.